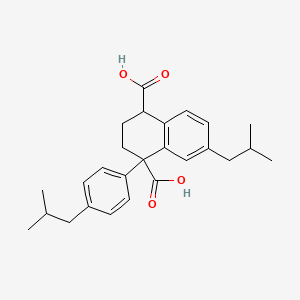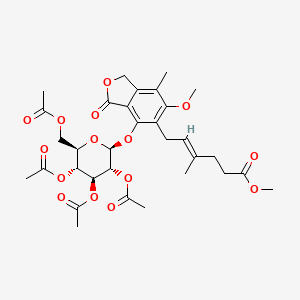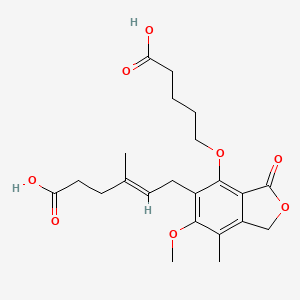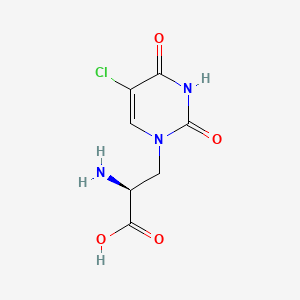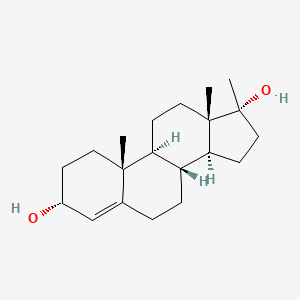
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol, also known as Methyl-1-AD, is a synthetic androgenic-anabolic steroid (AAS) that has been used in scientific research for its potential therapeutic applications. It was first synthesized in the 1960s and has since been studied for its effects on muscle growth, bone density, and overall physical performance.
Applications De Recherche Scientifique
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been studied for its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It has also been investigated for its effects on physical performance, such as strength and endurance. In addition, (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been used as a research tool to better understand the mechanisms of androgen action in the body.
Mécanisme D'action
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol acts as an androgen receptor agonist, meaning it binds to and activates the androgen receptor in the body. This leads to increased protein synthesis and muscle growth, as well as increased bone density. (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol also has anabolic effects, meaning it promotes the growth of tissues such as muscle and bone.
Biochemical and Physiological Effects:
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been shown to increase muscle mass and strength in animal studies. It has also been found to increase bone density and improve bone health. (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been shown to have anabolic effects on the body, leading to increased protein synthesis and tissue growth. However, it can also have negative effects on cholesterol levels and liver function, particularly at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is a useful tool for scientific research, particularly in the study of androgen action in the body. It has been used to investigate the effects of androgens on muscle growth, bone density, and physical performance. However, its use in lab experiments is limited by its potential negative effects on cholesterol levels and liver function, as well as its high cost and complex synthesis method.
Orientations Futures
Future research on (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol could focus on its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It could also investigate the effects of (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol on other tissues and systems in the body, such as the cardiovascular system and the immune system. Additionally, research could focus on developing new and improved synthesis methods for (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol to make it more accessible for scientific research.
Méthodes De Synthèse
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is synthesized through a series of chemical reactions involving testosterone and other compounds. The process involves the use of various reagents and solvents, and the final product is purified through several steps to ensure its purity and potency. The synthesis method for (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is complex and requires specialized knowledge and equipment.
Propriétés
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUOCVTVOYWNJC-LFGUEBOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857996 |
Source


|
| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
CAS RN |
897950-19-5 |
Source


|
| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



